molecular formula C6H13Br2N B1282794 4-Bromomethylpiperidine Hydrobromide CAS No. 65920-56-1

4-Bromomethylpiperidine Hydrobromide

Cat. No. B1282794
CAS RN: 65920-56-1
M. Wt: 258.98 g/mol
InChI Key: YQNLBRMAXPPMNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated azaheterocycles, such as 4-aminomethyl-4-fluoropiperidines, involves the regioselective bromofluorination of N-Boc-4-methylenepiperidine . This suggests that a similar approach could be applied to synthesize 4-bromomethylpiperidine hydrobromide by substituting the fluorination step with a bromination step. Additionally, the preparation of other brominated piperidine derivatives, such as 3,5-dibromo-4-oxo-2,2,6,6-tetramethylpiperidine , provides insight into the reactivity of bromine with piperidine rings and could inform the synthesis of 4-bromomethylpiperidine hydrobromide.

Molecular Structure Analysis

The molecular structure of brominated piperidine derivatives has been studied using various techniques, including X-ray crystallography and spectroscopy . For instance, the crystal structure of a spin-labelling reagent based on a brominated piperidine shows mirror symmetry with equatorial bromine atoms . This information could be relevant when predicting the molecular structure of 4-bromomethylpiperidine hydrobromide, as the position of bromine atoms can influence the overall geometry of the molecule.

Chemical Reactions Analysis

Brominated piperidines can participate in various chemical reactions due to the presence of reactive bromine atoms. For example, the self-condensation of 4-bromopyridine leads to the formation of a water-soluble, conjugated polymer . This indicates that 4-bromomethylpiperidine hydrobromide could also undergo polymerization or act as an alkylating agent in the presence of nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated piperidines can be deduced from spectroscopic analyses, such as FT-IR and FT-Raman, as well as computational methods like DFT . The vibrational spectra and natural bond orbital (NBO) analysis of 4-Aminomethylpiperidine provide insights into bonding features, electron delocalization, and steric effects . These properties are crucial for understanding the reactivity and potential applications of 4-bromomethylpiperidine hydrobromide.

Scientific Research Applications

  • Synthesis of Tritium Labelled N-Aminopiperidine : 4-Bromopiperidine hydrobromide has been reported to be used as a precursor in the synthesis of tritium labelled N-aminopiperidine . This process likely involves the reaction of 4-Bromopiperidine hydrobromide with tritium to introduce the radioactive isotope into the piperidine ring. The resulting compound could be used in various fields, such as nuclear medicine or biological research, for tracing or imaging purposes.

  • Synthesis of Deuterated Piperidine : 4-Bromopiperidine hydrobromide may be used as a starting material in the synthesis of deuterated piperidine . Deuterated compounds are often used in nuclear magnetic resonance (NMR) spectroscopy, as the presence of deuterium allows for certain types of analysis that are not possible with non-deuterated compounds.

  • Synthesis of Tritium Labelled N-Aminopiperidine : 4-Bromopiperidine hydrobromide has been reported to be used as a precursor in the synthesis of tritium labelled N-aminopiperidine . This process likely involves the reaction of 4-Bromopiperidine hydrobromide with tritium to introduce the radioactive isotope into the piperidine ring. The resulting compound could be used in various fields, such as nuclear medicine or biological research, for tracing or imaging purposes.

  • Synthesis of Deuterated Piperidine : 4-Bromopiperidine hydrobromide may be used as a starting material in the synthesis of deuterated piperidine . Deuterated compounds are often used in nuclear magnetic resonance (NMR) spectroscopy, as the presence of deuterium allows for certain types of analysis that are not possible with non-deuterated compounds.

  • Preparation of 3-(4-pyridylmethyl)-2′,3′-di-O-oleyl-5′-O-(4,4′-dimethoxytriphenylmethyl)uridine and 3-(4-pyridylmethyl)-3′-O-oleyl-5′-O-(4,4-dimethoxytriphenylmethyl)-thymidine : 4-(Bromomethyl)pyridine hydrobromide may be used in the preparation of these compounds . These compounds could potentially be used in biological research or pharmaceutical applications.

  • Preparation of 1,4-bis(N-hexyl-4-pyridinium)butadiene diperchlorate : 4-(Bromomethyl)pyridine hydrobromide may be used in the preparation of this compound . This compound could potentially be used in various chemical reactions as a reagent.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

4-Bromomethylpiperidine Hydrobromide is a significant synthetic fragment for designing drugs and plays a crucial role in the pharmaceutical industry . Its derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-(bromomethyl)piperidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrN.BrH/c7-5-6-1-3-8-4-2-6;/h6,8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNLBRMAXPPMNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40542398
Record name 4-(Bromomethyl)piperidine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromomethylpiperidine Hydrobromide

CAS RN

65920-56-1
Record name 4-(Bromomethyl)piperidine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(bromomethyl)piperidine hydrobromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CF Koelsch - Journal of the American Chemical Society, 1943 - ACS Publications
Catalytic reductionof/S-phenyl-y-cyanobutyric esters is accompanied by cyclization and leads to the formation of 4-phenylpiperidones. These lactams can be reduced to 4-…
Number of citations: 19 pubs.acs.org
PD Schickedantz - 1959 - search.proquest.com
the Department of Chemis try of The 0hio State University for financial assis tance and for the provision of supplies and equipment without which this research would have been …
Number of citations: 3 search.proquest.com

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